2-methyl-3-(5-methyl-2-oxotetrahydro-3-furanyl)-N-1,3,4-thiadiazol-2-ylpropanamide
Overview
Description
2-methyl-3-(5-methyl-2-oxotetrahydro-3-furanyl)-N-1,3,4-thiadiazol-2-ylpropanamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.08341252 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Agents
Research has demonstrated the synthesis of derivatives related to the core structure of 2-methyl-3-(5-methyl-2-oxotetrahydro-3-furanyl)-N-1,3,4-thiadiazol-2-ylpropanamide for potential antibacterial, antifungal, and anti-tubercular applications. For instance, tetrahydropyrimidine–isatin hybrids have been evaluated for their antibacterial, antifungal, and anti-tubercular activity, indicating the compound's role in the development of new treatments for infectious diseases (Akhaja & Raval, 2012).
Anticancer Agents
The compound's derivatives have also been investigated for their anticancer properties. A study on thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety showed potent anticancer activities, suggesting the chemical structure's utility in cancer therapy development (Gomha et al., 2017).
Antipsychotic and Anticonvulsant Agents
Further research into the compound's derivatives has explored their potential as antipsychotic and anticonvulsant agents. This includes the synthesis and evaluation of new substituted benzoxazepine and benzothiazepine compounds for their effectiveness in treating psychological disorders and seizures (Kaur et al., 2012).
Antimicrobial Activity
Novel isochroman-triazoles and thiadiazole hybrids have been designed, synthesized, and assessed for their antimicrobial activity. This research underscores the compound's relevance in addressing microbial resistance and developing new antimicrobial agents (Saeed & Mumtaz, 2017).
Properties
IUPAC Name |
2-methyl-3-(5-methyl-2-oxooxolan-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-6(3-8-4-7(2)17-10(8)16)9(15)13-11-14-12-5-18-11/h5-8H,3-4H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNRFEFDFJEALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)CC(C)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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